Dienogest-13C2,15N
Description
Significance of Stable Isotope Tracers in Pharmacological Investigations
Stable isotope tracers are indispensable tools in pharmacological investigations, particularly in the study of drug metabolism and pharmacokinetics (DMPK). metsol.comresearchgate.netsymeres.comnih.gov By administering a precisely synthesized stable isotope-labeled version of a drug alongside or instead of the unlabeled compound, researchers can track the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites within the body. metsol.comnih.govmusechem.com This approach offers several key advantages:
Enhanced Sensitivity and Specificity: Mass spectrometry can distinguish between the labeled and unlabeled forms of a compound and its metabolites based on their mass-to-charge ratio. researchgate.netnih.govmaastrichtuniversity.nlsymeres.com This allows for the precise quantification of even low concentrations of the drug and its metabolites in complex biological matrices like plasma, urine, or tissue samples. researchgate.netnih.govnih.govresearchgate.net
Mechanistic Studies: Stable isotopes can be used to elucidate metabolic pathways and reaction mechanisms. researchgate.netsymeres.com By observing which parts of the labeled molecule are retained or altered during biotransformation, researchers can identify the enzymes involved and the sequence of metabolic steps. researchgate.netsymeres.comnih.gov
Absolute Bioavailability Determination: Co-administration of an oral dose of the unlabeled drug and an intravenous dose of the stable isotope-labeled drug allows for the determination of absolute oral bioavailability without the need for a separate intravenous study. researchgate.netnih.gov
Studies in Special Populations: Stable isotopes are particularly valuable for pharmacokinetic studies in vulnerable populations, such as children or pregnant women, where the use of radioactive isotopes is contraindicated due to safety concerns. metsol.comresearchgate.netnih.gov
Quantitative Analysis: Stable isotope-labeled analogs of drugs are widely used as internal standards in quantitative mass spectrometry assays. researchgate.netsymeres.comresearchgate.net This helps to improve the accuracy and reproducibility of drug concentration measurements in biological samples by compensating for variations during sample preparation and analysis. researchgate.netresearchgate.net
Overview of Dienogest (B1670515): An Investigative Context for Isotopic Labeling
Dienogest is a synthetic progestogen, a derivative of 19-nortestosterone, characterized by a cyanomethyl group at the 17α position. ebi.ac.ukjuniperpublishers.com It is used therapeutically, both alone and in combination with estrogens, for indications such as contraception and the treatment of endometriosis. ebi.ac.ukjuniperpublishers.comwikipedia.orgnih.gov Dienogest exhibits high specificity for the progesterone (B1679170) receptor and possesses antiandrogenic properties. ebi.ac.uknih.govresearchgate.nettandfonline.com
Pharmacokinetic studies of Dienogest have shown it is rapidly absorbed after oral administration with high bioavailability, approximately 90-91%. juniperpublishers.comwikipedia.orgtandfonline.commims.comnih.govdrugbank.com Peak plasma concentrations are typically reached within 1.5 to 2 hours. wikipedia.orgmims.comnih.govdrugbank.com Dienogest is primarily metabolized in the liver, largely via the cytochrome P450 3A4 (CYP3A4) enzyme system, into endocrinologically mostly inactive metabolites. wikipedia.orgtandfonline.commims.comdrugbank.compom.go.id The elimination half-life of Dienogest is reported to be in the range of 7.5 to 10.7 hours, with urinary excretion of metabolites being the primary route of elimination. wikipedia.orgmims.comnih.govdrugbank.compom.go.id
Given its hepatic metabolism and the need for precise quantification in various biological matrices during drug development and post-market surveillance, Dienogest serves as a relevant candidate for investigation using stable isotope labeling.
Rationale for the Isotopic Labeling of Dienogest with 13C2 and 15N
The specific labeling of Dienogest with two Carbon-13 atoms (13C2) and one Nitrogen-15 atom (15N) provides a distinct isotopic signature that is highly advantageous for mass spectrometry-based analysis. The incorporation of stable isotopes like 13C and 15N increases the molecular weight of the labeled compound compared to its naturally abundant counterpart. This mass difference is precisely detectable by mass spectrometers, allowing for the clear differentiation of the labeled drug from the unlabeled drug and endogenous compounds. researchgate.netsymeres.com
The rationale for choosing 13C2 and 15N labeling sites on the Dienogest molecule would typically be driven by the need to track specific parts of the molecule during metabolic transformations. While the exact positions of the 13C2 and 15N labels on Dienogest-[13C2,15N] are not explicitly detailed in the search results, such labeling is strategically placed to:
Monitor Metabolic Pathways: By labeling specific carbon atoms and the nitrogen atom within the cyanomethyl group, researchers can trace the fate of these particular structural elements as Dienogest undergoes metabolism. researchgate.netsymeres.com This is crucial for identifying metabolites and understanding the enzymatic reactions involved, such as hydroxylation, reduction, or cleavage of the cyanomethyl group. wikipedia.orgpom.go.id
Improve Analytical Sensitivity and Specificity: The unique mass shift introduced by the 13C2 and 15N labels enhances the specificity of detection using mass spectrometry, particularly in complex biological samples where interfering substances might be present. researchgate.netsymeres.com This is especially important for quantitative analysis at low concentrations. researchgate.netnih.govresearchgate.net
Facilitate Quantitative Bioanalysis: Dienogest-[13C2,15N] can serve as a highly effective internal standard for the quantification of unlabeled Dienogest and its metabolites in biological samples using LC-MS/MS or GC-MS techniques. researchgate.netsymeres.comresearchgate.net The labeled internal standard behaves identically to the unlabeled analyte during sample preparation and chromatography, compensating for potential variations and improving the accuracy and precision of the analytical method. researchgate.netresearchgate.net
While specific detailed research findings solely focused on Dienogest-13C2,15N were not extensively found, the general principles of stable isotope labeling with 13C and 15N in pharmacological studies, combined with the known metabolic pathways of Dienogest, underscore the utility of such a labeled compound for obtaining precise and detailed pharmacokinetic and metabolic data. researchgate.netsymeres.comnih.govpom.go.id Studies utilizing stable isotopes of Dienogest have been employed in pharmacokinetic investigations, demonstrating the applicability of this methodology to the compound. researchgate.net
Properties
Molecular Formula |
C1813C2H2515NO2 |
|---|---|
Molecular Weight |
314.4 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Dienogest 13c2,15n
Precursor Synthesis and Isotopic Atom Procurement
The synthesis of Dienogest (B1670515) typically commences from readily available steroid precursors, such as derivatives of estrone. google.com To produce Dienogest-13C2,15N, the synthetic route requires the procurement and use of starting materials or reagents that are enriched with the stable isotopes 13C and 15N. The most probable site for the incorporation of the 15N atom and at least one of the 13C atoms is the cyanomethyl group at the 17-alpha position of the steroid structure, as this functional group contains both carbon and nitrogen atoms introduced during a specific cyanation step in the synthesis. chemtos.com
Key isotopically enriched precursors would likely include a source of a 15N-labeled nitrogen and 13C-labeled carbon that can be incorporated into the nitrile group. A common reagent for introducing a nitrile group is a cyanide salt. Therefore, potassium cyanide enriched with both 13C and 15N (K13C#15N) is a highly probable candidate for procuring the necessary isotopic atoms for incorporation into the cyanomethyl moiety. The position of the second 13C atom would depend on the specific synthetic strategy employed, potentially involving another labeled building block or a reagent used in earlier steps of the steroid core modification.
Strategic Isotopic Labeling at Carbon and Nitrogen Positions
Based on the molecular formula reported for this compound (C1813C2H2515NO2) bdg.co.nz, the labeling pattern involves the replacement of two standard 12C atoms with 13C and the single standard 14N atom with 15N within the Dienogest structure (C20H25NO2). Given the presence of the nitrile group (-C≡N) in Dienogest, which is introduced synthetically, the nitrogen atom in this group is the most likely position for the 15N label. chemtos.com Similarly, the carbon atom directly bonded to the nitrogen in the nitrile group is a highly probable site for one of the 13C labels, as these atoms are typically introduced together during the cyanation reaction. chemtos.com
The location of the second 13C atom is not explicitly detailed in the available information but would be strategically chosen based on the synthetic pathway to allow for efficient and specific incorporation of the isotope. This second 13C could be located on the carbon adjacent to the nitrile group (the methylene (B1212753) carbon of the cyanomethyl moiety) or potentially at another carbon position within the steroid ring system that is modified during the synthesis. The precise positions are critical for the compound's use as a mass spectrometry internal standard, ensuring the isotopic label is stable and does not readily exchange under analytical conditions.
Chemical Reaction Pathways for this compound Synthesis
The synthesis of unlabeled Dienogest typically involves a multi-step process starting from a suitable steroid precursor. One described route involves starting from estra-4,9-diene-3,17-dione, protecting the 3-position ketone group, followed by epoxidation at the 17-position, ring opening with a cyanide source (cyaniding), and finally deprotection of the 3-position ketone. google.com
To synthesize this compound, the isotopically enriched atoms are introduced during the relevant synthetic steps. The most direct approach for incorporating the 15N and one 13C would be during the cyanation step. By using a labeled cyanide source, such as K13C#15N, in the reaction that opens the epoxide ring at the 17-position, the [13C]≡[15N] functionality is directly introduced, forming the labeled cyanomethyl group. chemtos.com
The introduction of the second 13C atom would depend on its intended position. If the second 13C is also in the cyanomethyl group (on the methylene carbon), a precursor with a labeled carbon at the 17-position prior to the cyanation step, or a specific labeled reagent involved in forming the methylene carbon, would be required. If the second 13C is in the steroid core, an isotopically labeled steroid starting material at the desired position would be necessary. The specific reaction conditions for each step, including temperature, solvents, reagents, and reaction time, would be carefully controlled to ensure efficient conversion and minimize side reactions.
Optimization of Isotopic Enrichment Efficiency during Synthesis
Achieving high isotopic enrichment efficiency is paramount in the synthesis of labeled standards like this compound. This involves several optimization strategies throughout the synthetic route. Firstly, using isotopically enriched starting materials and reagents with the highest available isotopic purity (e.g., >98% or >99% atom percent enrichment for 13C and 15N) is crucial. bdg.co.nz
Purification Strategies for Isotopically Enriched Dienogest
Purification of isotopically enriched this compound is essential to obtain a product of high chemical and isotopic purity suitable for use as an analytical standard. bdg.co.nz The purification strategies employed are similar to those used for unlabeled Dienogest but may require more stringent conditions to separate closely related impurities, including those with different isotopic compositions (e.g., incompletely labeled species).
Common purification techniques include chromatography, such as flash chromatography for initial purification and high-performance liquid chromatography (HPLC) for final purification. bdg.co.nz Reverse-phase HPLC is often used for polar and moderately polar compounds like steroids. Careful selection of stationary phases and mobile phases is necessary to achieve adequate separation. Crystallization can also be employed as a final purification step if the compound forms suitable crystals.
Analytical techniques such as HPLC-UV, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are critical for characterizing the purified product. bdg.co.nz Mass spectrometry confirms the molecular weight and isotopic incorporation pattern, while NMR spectroscopy provides detailed structural information and can confirm the positions of the isotopic labels if specifically designed experiments (e.g., 13C NMR) are performed. The chemical purity is typically assessed by HPLC-UV or GC, aiming for purities often exceeding 98%. bdg.co.nz Isotopic purity (atom percent enrichment) is determined by mass spectrometry. bdg.co.nz
Here is a data table summarizing key information about this compound:
| Property | Value | Source |
| Molecular Formula | C₁₈¹³C₂H₂₅¹⁵NO₂ | bdg.co.nz |
| Molecular Weight | 314.4 g/mol | bdg.co.nz |
| Unlabeled CAS Number | 65928-58-7 | bdg.co.nz |
| Typical Chemical Purity | >98% (by HPLC) | bdg.co.nz |
| Typical Isotopic Purity | >98% atom ¹³C, >98% atom ¹⁵N | |
| Primary Use | Internal standard for LC-MS/MS analysis | ebi.ac.ukveeprho.com |
Physicochemical Characterization of Isotopically Labeled Dienogest Analogues
Spectroscopic Confirmation of Isotopic Incorporation (e.g., NMR, IR)
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are fundamental for confirming the successful incorporation of stable isotopes and elucidating the structural integrity of isotopically labeled compounds like Dienogest-13C2,15N.
NMR Spectroscopy: NMR spectroscopy is a powerful tool for providing detailed information about the molecular structure, dynamics, and interactions. alfa-chemistry.comwikipedia.orgnih.govresearchgate.netrsc.org For compounds labeled with 13C and 15N, 13C NMR and 15N NMR are particularly informative. alfa-chemistry.comnih.gov The presence of 13C isotopes can be directly observed in 13C NMR spectra, often resulting in characteristic signals or splitting patterns that differ from the natural abundance spectrum. nih.gov Similarly, 15N NMR can confirm the incorporation of 15N. alfa-chemistry.com Changes in chemical shifts and coupling constants in both 1H and 13C NMR spectra due to the presence of nearby heavy isotopes provide evidence of successful labeling and can help confirm the positions of isotopic incorporation. nih.gov Quantitative NMR can also be employed to determine isotopic enrichment levels. omicronbio.commdpi.com
IR Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. While the effect of isotopic labeling on IR spectra can be subtle compared to NMR or MS, shifts in vibrational bands associated with bonds involving the labeled atoms (C-C, C-N) can provide confirmatory evidence of isotopic incorporation.
Specific spectroscopic data (NMR shifts, coupling constants, IR band assignments) for this compound would typically be detailed in a Certificate of Analysis for a specific synthesized batch of the compound.
Mass Spectrometric Verification of Molecular Weight and Isotopic Distribution
Mass spectrometry (MS) is a critical analytical technique for verifying the molecular weight and confirming the isotopic distribution of labeled compounds. wikipedia.orgnih.govresearchgate.netnih.govthermofisher.com For this compound, MS analysis provides direct evidence of the incorporation of two 13C atoms and one 15N atom by observing the molecular ion with a mass-to-charge ratio (m/z) corresponding to the unlabeled Dienogest (B1670515) plus the additional mass contributed by the heavy isotopes.
The theoretical molecular weight of unlabeled Dienogest (C20H25NO2) is approximately 311.4 g/mol . nih.gov The incorporation of two 13C isotopes (each adding approximately 1.0034 mass units compared to 12C) and one 15N isotope (adding approximately 0.9995 mass units compared to 14N) results in a theoretical molecular weight increase of approximately 2 * 1.0034 + 0.9995 = 3.0063 mass units. Therefore, the expected molecular weight for this compound is approximately 311.4 + 3.0063 = 314.4 g/mol . bdg.co.nz
High-resolution mass spectrometry is particularly useful as it can accurately determine the monoisotopic mass and resolve different isotopologues (molecules with the same elemental composition but different isotopic content). researchgate.net The isotopic distribution pattern observed in the mass spectrum of this compound will show a characteristic shift compared to the natural abundance Dienogest, with the most abundant ion corresponding to the species containing the intended isotopic labels. Analysis of the relative intensities of the ions in the molecular ion cluster allows for the verification of the number and type of incorporated isotopes. nih.govresearchgate.net
Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can provide further structural confirmation and help verify that the isotopic labels are located in the intended positions within the molecule. nih.gov By analyzing the mass shifts of specific fragment ions, the location of the 13C and 15N labels can be inferred.
Mass spectral data (e.g., observed molecular ion m/z, isotopic pattern, key fragment ions and their m/z values) for a specific batch of this compound would be included in its Certificate of Analysis.
Chromatographic Purity Assessment of Synthesized this compound
Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of synthesized this compound. scielo.brnih.govwaters.comsigmaaldrich.com Purity is a critical parameter for isotopically labeled standards, as impurities can interfere with analytical measurements.
HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. A typical purity assessment involves injecting a sample of this compound onto an HPLC system equipped with a suitable detector (e.g., UV-Vis or Mass Spectrometry detector). The resulting chromatogram shows peaks corresponding to the different components in the sample. The purity is typically determined by calculating the percentage of the peak area corresponding to this compound relative to the total area of all peaks in the chromatogram (excluding solvent and baseline noise). scielo.br
Coupling HPLC with mass spectrometry (LC-MS) is a powerful approach for purity assessment, as it allows for the detection and identification of impurities based on their mass spectra. nih.govresearchgate.netnih.govwaters.com This is particularly useful for identifying potential unlabeled Dienogest or other related impurities that might have similar chromatographic retention times but different molecular weights.
Chromatographic data (e.g., HPLC chromatogram, retention time of the main peak, and calculated purity percentage) for a specific batch of this compound would be provided in its Certificate of Analysis. A target purity of ≥98% is often desired for such compounds. bdg.co.nz
Determination of Isotopic Enrichment Levels and Positional Specificity
Determining the isotopic enrichment level and positional specificity is crucial for fully characterizing an isotopically labeled compound.
Isotopic Enrichment Level: Isotopic enrichment refers to the mole fraction of the desired isotope (13C or 15N in this case) at a specific position or as an aggregate value within the molecule, expressed as a percentage. wikipedia.orgisotope.com This is distinct from species abundance, which is the percentage of molecules with a specific isotopic composition. isotope.com Mass spectrometry is commonly used to determine isotopic enrichment by analyzing the relative intensities of the ions in the molecular ion cluster and comparing the measured isotopic distribution to the theoretical distribution for different enrichment levels. wikipedia.orgnih.govresearchgate.netthermofisher.com High-resolution MS can provide more accurate enrichment determination by resolving closely eluting isotopologues. researchgate.net Quantitative NMR can also be used for enrichment analysis, particularly by integrating signals associated with labeled and unlabeled species. omicronbio.commdpi.com
The isotopic enrichment level for this compound (e.g., ≥98% atom 13C, ≥98% atom 15N) would be specified for a particular batch, typically in its Certificate of Analysis. bdg.co.nz
Positional Specificity: Positional specificity refers to the exact location of the isotopic labels within the molecule. For this compound, it is important to confirm that the two 13C atoms and the one 15N atom are located at the intended positions. NMR spectroscopy is a primary technique for determining positional specificity. wikipedia.orgnih.govresearchgate.net Analysis of chemical shifts and coupling constants, particularly in 1H and 13C NMR, can reveal the bonding environment of the labeled atoms and confirm their positions. nih.gov For example, 13C-13C coupling can provide direct evidence of adjacent labeled carbon atoms. nih.gov Fragmentation analysis using MS/MS can also provide information about the location of labels by observing which fragments retain the isotopic mass shift. nih.gov
Advanced Analytical Techniques for Quantification and Structural Elucidation of Dienogest 13c2,15n
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis
LC-MS/MS is a powerful technique widely used for the analysis of steroids and other small molecules in complex biological samples due to its high sensitivity, selectivity, and ability to handle relatively polar or labile compounds that are not suitable for GC-MS without derivatization jasem.com.trmdpi.com. For Dienogest-13C2,15N, LC-MS/MS allows for the separation of the analyte from matrix interferences before mass spectrometric detection.
The core of LC-MS/MS for quantitative analysis relies on the principle of monitoring specific precursor and product ions characteristic of the analyte. The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification in LC-MS/MS ebi.ac.uknih.gov. By adding a known amount of the labeled standard to the sample, the ratio of the signal from the unlabeled analyte to the signal from the labeled internal standard is measured. This ratio is then used to determine the concentration of the unlabeled analyte, compensating for variations in sample processing and instrument performance creative-peptides.comwikipedia.org.
Method Development for Selective Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)
Method development for LC-MS/MS analysis of this compound typically involves optimizing chromatographic separation and mass spectrometric parameters. For targeted quantitative analysis, Selective Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), or Parallel Reaction Monitoring (PRM) are commonly employed researchgate.netnih.gov.
In SRM/MRM, specific precursor ions of both the unlabeled Dienogest (B1670515) and the labeled this compound are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3) researchgate.netnih.gov. The selection of appropriate precursor-product ion transitions is crucial for achieving high specificity and minimizing interference from the sample matrix. For Dienogest and its labeled analog, transitions are chosen based on their abundance and uniqueness. The mass difference introduced by the 13C and 15N isotopes in this compound results in distinct m/z values for its precursor and product ions compared to the unlabeled Dienogest, enabling their selective monitoring.
PRM is a more recent targeted acquisition technique that offers advantages in method development and provides more comprehensive data. In PRM, the precursor ion is selected in Q1, but all fragment ions are detected in a high-resolution mass analyzer (like an Orbitrap or Q-TOF) instead of monitoring only specific product ions in Q3 researchgate.net. This allows for the retrospective analysis of multiple transitions and provides higher confidence in identification through full-scan product ion spectra. Both SRM and PRM, when used with a stable isotope-labeled internal standard, provide comparable sensitivity, linearity, dynamic range, and reproducibility for quantitative analysis researchgate.net.
Method development involves optimizing parameters such as:
Chromatographic conditions: Selection of stationary phase (e.g., C18), mobile phase composition (e.g., water/acetonitrile (B52724) or methanol (B129727) gradients with modifiers), flow rate, and column temperature to achieve adequate separation of Dienogest from matrix components.
Ionization source parameters: Optimization of parameters for electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), such as capillary voltage, cone voltage, source temperature, and nebulizer gas flow, to maximize the ionization efficiency of Dienogest and this compound.
Mass spectrometer parameters: Tuning of Q1, Q2 (collision energy), and Q3 (for SRM) or the high-resolution analyzer (for PRM) to optimize sensitivity and selectivity for the chosen transitions or full product ion scans.
The use of stable isotope-labeled internal standards like this compound is essential in SRM/PRM methods for accurate quantification by compensating for variations in sample preparation and ionization efficiency creative-peptides.comresearchgate.netnih.gov.
Application of High-Resolution Mass Spectrometry (HRMS) for Isotopic Fine Structure Analysis
High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS, provides highly accurate mass measurements and high resolving power, enabling the differentiation of ions with very close mass-to-charge ratios (isobars) nih.govmdpi.com. For this compound, HRMS is particularly valuable for analyzing its isotopic fine structure.
The isotopic fine structure refers to the distinct peaks within an isotopic cluster of a molecule that arise from the natural abundance of different isotopes of the constituent elements (e.g., 12C, 13C, 14N, 15N, 16O, 18O, 1H, 2H) nih.govwaters.comresearchgate.net. At high resolution, these subtly different isotopologues can be resolved. For this compound, HRMS can confirm the incorporation of the 13C and 15N labels by observing the expected mass shifts and isotopic patterns compared to unlabeled Dienogest.
Analyzing the isotopic fine structure provides a high level of confidence in the elemental composition assignment of the intact molecule and its fragments nih.govmdpi.comwaters.comresearchgate.net. This is particularly useful for confirming the identity and purity of the synthesized labeled standard and for studying its behavior in complex matrices. By comparing the experimentally observed isotopic pattern of this compound with the theoretically predicted pattern, researchers can verify the success of the labeling and assess potential isotopic impurities. HRMS also aids in identifying and characterizing metabolites of Dienogest by providing accurate mass measurements for putative metabolites, allowing for the determination of their elemental formulas mdpi.comfrontiersin.org.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Specific Metabolites
While LC-MS is generally preferred for the analysis of intact, relatively polar steroids like Dienogest, GC-MS remains a valuable technique for the analysis of more volatile or thermally stable steroids and their metabolites, often after derivatization nih.govdiva-portal.org. Although the primary focus here is this compound (the labeled parent compound), GC-MS could potentially be applied to analyze specific, volatile labeled metabolites if they were produced and needed to be quantified or identified.
GC-MS involves the separation of analytes by gas chromatography followed by detection by mass spectrometry. Electron ionization (EI) is a common ionization technique in GC-MS, which typically produces characteristic fragmentation patterns that are useful for identification diva-portal.org. Chemical ionization (CI) can also be used to obtain molecular ion information.
For the analysis of labeled metabolites by GC-MS, similar principles of mass selective detection apply as in LC-MS. The mass tags (13C and 15N) in the labeled metabolites would result in predictable mass shifts in their molecular and fragment ions compared to their unlabeled counterparts. This mass difference allows for the selective detection and quantification of the labeled metabolites, even in the presence of high concentrations of endogenous matrix components.
However, applying GC-MS to Dienogest or its metabolites often requires derivatization steps (e.g., silylation of hydroxyl groups, methoximation of ketone groups) to increase their volatility and thermal stability nih.govdiva-portal.org. These derivatization steps can add complexity to the method and potentially introduce artifacts. While GC-MS is well-suited for analyzing panels of steroid metabolites, LC-MS/MS is increasingly favored for many steroid analyses due to simpler sample preparation and the ability to analyze conjugated steroids without hydrolysis nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Labeled Atoms
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the structure and dynamics of molecules based on the magnetic properties of atomic nuclei sigmaaldrich.comresearchgate.net. For isotopically labeled compounds like this compound, NMR is particularly powerful for confirming the position of the incorporated stable isotopes and elucidating the local chemical environment around the labeled atoms.
While natural abundance 1H and 13C NMR are standard techniques, the low natural abundance of 13C (about 1.1%) and 15N (about 0.37%) makes direct detection of signals from specific carbon and nitrogen atoms challenging without isotopic enrichment sigmaaldrich.com. By incorporating 13C and 15N at specific positions, the sensitivity of NMR for these nuclei is dramatically increased, allowing for detailed structural analysis centered around the labeled sites sigmaaldrich.comresearchgate.netnmr-bio.com.
For this compound, NMR experiments (e.g., 1H-detected heteronuclear correlation experiments like HSQC and HMBC, or direct 13C and 15N NMR) can be used to:
Confirm the position of the 13C labels: By observing the signals from the 13C nuclei and their coupling to nearby protons or other nuclei, the specific carbon atoms that have been enriched can be unequivocally identified.
Confirm the position of the 15N label: Similar to 13C, 15N NMR experiments can confirm the location of the labeled nitrogen atom and provide information about its chemical environment.
Verify the structural integrity of the labeled compound: NMR can detect potential structural changes or impurities that might have occurred during the synthesis of the labeled compound.
Study molecular conformation and dynamics: The presence of stable isotopes can facilitate more advanced NMR experiments to probe the three-dimensional structure and flexibility of this compound.
NMR spectroscopy provides complementary information to mass spectrometry, offering direct evidence of the structural environment of the labeled atoms, which is crucial for the full characterization and quality control of the stable isotope-labeled standard.
Principles of Stable Isotope Dilution Mass Spectrometry (SID-MS) for Absolute Quantification
Stable Isotope Dilution Mass Spectrometry (SID-MS) is recognized as a primary method of measurement in analytical chemistry due to its high accuracy and precision for absolute quantification wikipedia.orgontosight.aiup.ac.zaepa.gov. The principle of SID-MS relies on the addition of a known amount of a stable isotope-labeled analog of the analyte (the "spike") to the sample wikipedia.orgontosight.ai. For Dienogest, this compound serves as this spike.
The key steps in SID-MS are:
Spiking: A precisely weighed or accurately dispensed amount of the stable isotope-labeled standard (this compound) with a known isotopic enrichment and concentration is added to a precisely measured amount of the sample containing the unlabeled analyte (Dienogest).
Equilibration: The mixture is allowed to equilibrate thoroughly to ensure that the labeled standard is homogeneously mixed with the endogenous analyte and that both are in the same chemical form up.ac.zaepa.gov. This is a critical step, especially in complex matrices, to ensure that any matrix effects or sample processing losses affect both the labeled and unlabeled species equally.
Mass Spectrometric Measurement: The isotopic ratio of the labeled to unlabeled species is measured using a mass spectrometer wikipedia.orgontosight.ai. This is typically done by monitoring specific ions (e.g., molecular ions or fragment ions) for both the unlabeled and labeled compounds. The mass difference due to the stable isotopes allows for the clear differentiation of the signals.
Calculation: The concentration of the unlabeled analyte in the original sample is calculated based on the measured isotopic ratio, the known amount of the added labeled standard, and the natural isotopic abundance of the analyte wikipedia.orgontosight.aiepa.gov.
The major advantage of SID-MS is that, after the equilibration step, the quantitative result is based on an isotope ratio measurement, which is highly reproducible and less susceptible to variations in sample preparation, matrix effects, or instrument response compared to methods that rely solely on signal intensity wikipedia.orgup.ac.zaepa.gov. As long as the labeled and unlabeled species behave identically throughout the analytical procedure (which is generally true due to their similar physicochemical properties), any losses or enhancements during sample processing or ionization will affect both species proportionally, and the measured ratio will remain constant. This makes SID-MS particularly valuable for achieving high accuracy in complex matrices where complete recovery or ionization efficiency can be challenging to control.
SID-MS, often implemented using LC-MS/MS or GC-MS, provides a robust and reliable method for the absolute quantification of Dienogest in various sample types, making this compound an indispensable tool for accurate quantitative analysis.
Data Tables
While specific experimental data tables for the analysis of this compound were not directly found in the search results, the types of data generated by the discussed techniques can be illustrated.
Example Data Table: LC-MS/MS SRM Transitions for Dienogest and this compound
An interactive table for LC-MS/MS SRM analysis of Dienogest and this compound would typically include the following information for selected transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dienogest | [M+H]+ or [M-H]- | Fragment 1 | CE1 |
| Dienogest | [M+H]+ or [M-H]- | Fragment 2 | CE2 |
| This compound | [M'+H]+ or [M'-H]- | Fragment 1' | CE1 |
| This compound | [M'+H]+ or [M'-H]- | Fragment 2' | CE2 |
Note: [M+H]+ or [M-H]- represent the protonated or deprotonated molecular ions. [M'+H]+ or [M'-H]- represent the protonated or deprotonated molecular ions of the labeled compound, with a mass increase corresponding to the added 13C and 15N isotopes. Fragment 1, Fragment 2, etc., represent characteristic fragment ions. Fragment 1', Fragment 2', etc., represent the corresponding fragment ions of the labeled compound, with mass shifts due to the labels. CE is the collision energy optimized for each transition.
Example Data Table: HRMS Isotopic Pattern Analysis of this compound
An interactive table illustrating HRMS isotopic pattern analysis could show the theoretical and observed m/z values and relative abundances for the isotopic peaks of this compound.
| Isotopologue Composition | Theoretical m/z | Theoretical Abundance (%) | Observed m/z | Observed Abundance (%) |
| [M'+H]+ (labeled) | Mass of M' + 1.007276 | Abundance of M' | Observed Mass 1 | Observed Abundance 1 |
| [M'+H]+ + 13C | Mass of M' + 1.007276 + 1.003355 | Abundance of M' * (Nat. Abundance 13C / Nat. Abundance 12C) | Observed Mass 2 | Observed Abundance 2 |
| [M'+H]+ + 15N | Mass of M' + 1.007276 + 0.999404 | Abundance of M' * (Nat. Abundance 15N / Nat. Abundance 14N) | Observed Mass 3 | Observed Abundance 3 |
| ... | ... | ... | ... | ... |
Note: M' represents the exact mass of the labeled this compound molecule. The table would list various isotopologues containing combinations of 13C, 15N, and other naturally abundant isotopes. The theoretical values are calculated based on the elemental composition and natural isotopic abundances, while the observed values are obtained from the HRMS spectrum.
Detailed Research Findings
While specific detailed research findings on the analysis of this compound were not extensively available in the general search results, the application of stable isotope-labeled standards in the analysis of Dienogest and other steroids using the discussed techniques is well-established veeprho.comsigmaaldrich.comjasem.com.trebi.ac.uk. Studies on the analysis of Dienogest in biological matrices frequently utilize stable isotope-labeled internal standards (including deuterium-labeled Dienogest-D5) in LC-MS/MS methods to achieve accurate and reproducible quantification veeprho.comebi.ac.uk. These studies demonstrate the effectiveness of using labeled analogs to compensate for matrix effects and variations in sample processing, leading to improved assay performance in terms of precision and accuracy ebi.ac.uk. The development of such methods involves rigorous validation, including the determination of linearity, sensitivity (limit of detection and limit of quantification), accuracy, precision, and recovery, often using quality control samples spiked with the labeled standard ebi.ac.uk.
Research findings in the broader field of stable isotope-labeled compound analysis by HRMS highlight the utility of isotopic fine structure analysis for confirming elemental compositions and increasing confidence in identification, particularly in complex biological samples nih.govmdpi.comwaters.com. NMR studies on labeled compounds have provided invaluable insights into molecular structure, conformation, and interactions, demonstrating the power of site-specific labeling for detailed structural elucidation sigmaaldrich.comresearchgate.netnmr-bio.com. The application of SID-MS principles in various fields underscores its metrological advantages for obtaining highly accurate and precise quantitative results, often used for certifying reference materials wikipedia.orgontosight.aiup.ac.zaepa.gov.
Mechanistic Studies of Dienogest Metabolism Using Isotopic Tracers
Identification of Primary and Secondary Metabolic Pathways via Isotope Tracing
Studies utilizing labeled Dienogest (B1670515) have been instrumental in mapping its metabolic landscape. The primary pathways of Dienogest biotransformation involve a series of reactions, including hydroxylation, reduction of the 3-oxo group, aromatization of the A-ring, and elimination of the nitrogen from the 17α-side chain cbg-meb.nltga.gov.auwikipedia.org. Isotope tracing allows for the unequivocal identification of metabolites resulting from these transformations. By observing the mass shifts corresponding to the retained 13C and 15N labels in detected compounds, researchers can confirm that these are indeed metabolites derived from the administered labeled Dienogest. This is particularly useful for identifying both primary metabolites, which are directly formed from the parent drug, and secondary metabolites, which are products of further transformations of primary metabolites. The presence or absence of the isotopic labels in specific fragments of a metabolite molecule, as determined by mass spectrometry, provides critical information about which parts of the original Dienogest structure were involved in the metabolic reaction. For instance, if a metabolite retains the 15N label but loses the 13C labels located elsewhere in the molecule, it indicates that the metabolic transformation occurred at or near the site of the 13C labels, while the nitrogen-containing part remained intact.
Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Dienogest Biotransformation
Cytochrome P450 (CYP) enzymes are key players in the Phase I metabolism of many drugs, including steroids. CYP3A4 has been identified as the predominant enzyme catalyzing the metabolism of Dienogest wikipedia.orgfda.govdrugbank.comnih.govpom.go.id. Isotopic tracers help confirm the involvement of specific CYP enzymes by allowing researchers to study metabolism in systems where individual enzymes are isolated or inhibited. When labeled Dienogest is incubated with recombinant CYP3A4 or liver microsomes known to express this enzyme, the formation of labeled metabolites can be directly attributed to CYP3A4 activity. Observing the rate of disappearance of the labeled parent compound and the appearance of specific labeled hydroxylated or other Phase I metabolites provides quantitative data on the enzyme's contribution to Dienogest's biotransformation. Studies using labeled substrates in the presence of CYP inhibitors or inducers further validate the role of specific enzymes like CYP3A4 by showing corresponding changes in the formation rates of labeled metabolites wikipedia.orgfda.gov.
Characterization of Metabolite Structures and Isotopic Label Retention
Characterizing the precise chemical structures of Dienogest metabolites is essential for understanding their activity and disposition. Mass spectrometry (MS), particularly high-resolution MS coupled with techniques like liquid chromatography (LC-MS), is the primary tool for this purpose researchgate.netdoi.org. When using isotopically labeled Dienogest-13C2,15N, the mass spectrum of the parent compound will show a predictable shift due to the heavier isotopes. Metabolites derived from this labeled parent will also exhibit characteristic mass shifts depending on which labeled atoms are retained in their structures. Analysis of the fragmentation patterns of these labeled metabolites in tandem mass spectrometry (MS/MS) provides detailed structural information. The fragmentation of a labeled metabolite will produce fragments containing the isotopic labels, resulting in predictable mass shifts for those fragments compared to their unlabeled counterparts. By meticulously analyzing these mass shifts and fragmentation patterns, researchers can deduce the elemental composition and structural features of the metabolites and determine exactly which atoms from the original Dienogest molecule were incorporated into the metabolite structure doi.org. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used in conjunction with 13C labeling to provide further confirmation of metabolite structures and the positions of the retained 13C atoms nih.gov.
Investigation of Conjugation Reactions (e.g., glucuronidation, sulfation) using Isotopic Markers
Following Phase I metabolism, metabolites often undergo Phase II conjugation reactions, such as glucuronidation and sulfation, which increase their water solubility and facilitate excretion mdpi.comnih.gov. Isotopic markers in the parent drug can help in the identification and characterization of these conjugated metabolites. When labeled Dienogest is metabolized and subsequently conjugated, the resulting glucuronide or sulfate (B86663) metabolites will carry the isotopic labels from the original Dienogest molecule. Detecting these labeled conjugates using LC-MS allows researchers to confirm their metabolic origin. Furthermore, by using specific inhibitors of conjugating enzymes like UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) in in vitro systems with labeled Dienogest, researchers can assess the contribution of specific enzymes to the formation of labeled conjugates mdpi.comnih.gov. The presence of polar, conjugated metabolites, often found predominantly in urine, has been observed in Dienogest metabolism studies tga.gov.aufda.govpom.go.id. Isotope tracing helps confirm the structure and origin of these highly polar compounds.
Comparative Metabolic Profiling using Labeled Dienogest in In Vitro Systems (e.g., hepatocytes, microsomes)
In vitro systems like liver microsomes and isolated hepatocytes are widely used to study drug metabolism under controlled conditions and to predict in vivo metabolic profiles fda.govevotec.com. Using labeled Dienogest in these systems allows for sensitive and specific detection of metabolites without interference from endogenous compounds. Comparative metabolic profiling using labeled Dienogest in microsomes (which primarily contain CYP enzymes) versus hepatocytes (which retain both Phase I and Phase II enzyme activity) can provide insights into the sequence and interplay of metabolic reactions evotec.com. For example, incubating labeled Dienogest with liver microsomes can highlight the Phase I oxidative metabolites formed by CYP enzymes, while incubation with hepatocytes can reveal the subsequent formation of labeled glucuronide and sulfate conjugates. Comparing the metabolic profiles generated from different species' hepatocytes or microsomes using labeled Dienogest can also reveal species-specific differences in metabolic pathways and enzyme activities, which is important for extrapolating preclinical data to humans nih.govevotec.com.
Data Tables
| Metabolic Pathway | Example Transformation | Potential Metabolites (Conceptual, based on literature) | Isotopic Label Retention (Conceptual) |
| Phase I Metabolism | |||
| Hydroxylation | Addition of -OH group | Hydroxylated Dienogest isomers | Retention of 13C2, 15N labels in most positions, depending on hydroxylation site |
| Reduction (3-oxo group) | Reduction of ketone to hydroxyl | Dihydro-Dienogest (e.g., 3α- or 3β-hydroxy) | Retention of 13C2, 15N labels |
| Aromatization (A-ring) | Formation of aromatic A-ring | Aromatized metabolites | Retention of 13C2, 15N labels, potentially with loss of some carbons if ring cleavage occurs |
| Side-chain Elimination | Removal of the cyanomethyl group | Metabolites lacking the 17α-cyanomethyl group | Retention of 13C2 labels (if not on side chain), loss of 15N label |
| Phase II Metabolism | |||
| Glucuronidation | Conjugation with glucuronic acid | Dienogest glucuronides, Hydroxylated Dienogest glucuronides | Retention of 13C2, 15N labels in the Dienogest portion |
| Sulfation | Conjugation with sulfate | Dienogest sulfates, Hydroxylated Dienogest sulfates | Retention of 13C2, 15N labels in the Dienogest portion |
Note: This table is a conceptual representation based on the described metabolic pathways of Dienogest and the general principles of isotopic labeling in metabolism studies. The specific metabolites formed and the exact pattern of label retention would be determined through experimental analysis using this compound.
Pharmacokinetic Investigations Utilizing Stable Isotope Dilution Mass Spectrometry
Determination of Absorption Kinetics and Bioavailability using Labeled Compound
The assessment of absorption kinetics and bioavailability is a fundamental aspect of pharmacokinetic profiling. Stable isotope-labeled Dienogest (B1670515), such as Dienogest-13C2,15N, is utilized in conjunction with mass spectrometry to precisely quantify the concentration of administered (exogenous) Dienogest in biological fluids, primarily plasma or serum, over time following administration researchgate.netresearchgate.netresearchgate.netveeprho.comveeprho.com. By administering a known amount of unlabeled Dienogest and, in some study designs, a trace amount of the labeled compound intravenously, researchers can determine the absolute bioavailability by comparing the systemic exposure (typically measured as the area under the concentration-time curve, AUC) of the orally administered unlabeled drug to that of the intravenously administered labeled drug symeres.com.
Studies on the pharmacokinetics of Dienogest using sensitive analytical methods, often employing stable isotope-labeled internal standards for accurate quantification, have shown that Dienogest is rapidly absorbed after oral administration, with high oral bioavailability reported to be around 90-91% nih.govscirp.org. Peak plasma concentrations (Cmax) are typically reached relatively quickly nih.govscirp.org. The use of this compound ensures the accuracy of these measurements by providing a reliable internal standard that behaves identically to the unlabeled drug during sample processing and analysis by mass spectrometry, thereby accounting for any variations in recovery or ionization efficiency medchemexpress.comnih.gov.
Distribution Profile Analysis and Tissue Uptake Quantification
Investigating the distribution of a drug throughout the body provides critical information about its access to target sites and potential for accumulation in specific tissues. Stable isotope-labeled compounds, including those labeled with ¹³C and ¹⁵N, coupled with mass spectrometry-based techniques, are powerful tools for analyzing drug distribution and quantifying tissue uptake nih.govresearchgate.netfrontiersin.org. While specific detailed data on the tissue distribution of Dienogest using this compound was not extensively available in the search results, the methodology involving stable isotope tracing is well-established for this purpose nottingham.ac.uknih.gov.
The apparent volume of distribution (Vd/F) for unlabeled Dienogest has been reported as approximately 40 L nih.gov. This parameter provides an indication of how widely Dienogest is distributed in the body. To gain a more detailed understanding of tissue distribution, studies utilizing a labeled tracer like this compound would involve administering the labeled compound and subsequently measuring its concentration in various tissues and organs at different time points using mass spectrometry nih.gov. This approach allows for the precise quantification of Dienogest levels in different biological compartments, contributing to a comprehensive distribution profile.
Elimination Pathways and Excretion Rate Determination through Isotope Mass Balance
Understanding how a drug is eliminated from the body is crucial for determining appropriate dosing regimens and assessing potential for accumulation. Stable isotope mass balance studies are a key method for comprehensively determining the routes and rates of excretion science.gov. In such studies, a known dose of the stable isotope-labeled drug, such as this compound, is administered, and the excretion of the label in urine, feces, and potentially other excretory routes is monitored over a defined period using mass spectrometry symeres.comnottingham.ac.uk.
Assessment of Metabolite Excretion Ratios and Clearance Mechanisms
Metabolism is a primary pathway for the elimination of many drugs, and identifying and quantifying metabolites is essential for understanding a drug's pharmacokinetics and potential for drug interactions. Dienogest is known to undergo extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, resulting in pharmacologically inactive metabolites drugbank.comhres.ca.
Tracing Endogenous and Exogenous Dienogest Fractions in Biological Matrices
A significant advantage of using stable isotope-labeled compounds like this compound in conjunction with mass spectrometry is the ability to distinguish between the administered (exogenous) drug and any potential endogenous substances with similar structures or any background interference medchemexpress.comnih.govnih.govisotope.com. While Dienogest is a synthetic compound and the likelihood of a naturally occurring identical endogenous compound is negligible, this capability is crucial in studies where endogenous counterparts or background signals could interfere with accurate quantification.
By measuring the distinct mass-to-charge ratios of the unlabeled Dienogest and the this compound internal standard, mass spectrometry allows for their simultaneous detection and quantification within the same sample medchemexpress.comnih.govsigmaaldrich.com. This is particularly important in complex biological matrices where isobaric or interfering compounds might be present. The ratio of the unlabeled to labeled compound signals provides a highly accurate measure of the exogenous Dienogest concentration, effectively tracing its presence and concentration in various biological matrices without interference from potential background signals medchemexpress.comnih.gov. This capability is fundamental for accurate pharmacokinetic profiling, especially when dealing with low concentrations of the drug or in studies involving different physiological states where endogenous levels of related steroids might fluctuate.
| Pharmacokinetic Parameter | Value (Unlabeled Dienogest) | Source |
| Oral Bioavailability | ~90-91% | nih.govscirp.org |
| Peak Plasma Concentration (Cmax) | ~47 ng/mL (after 2mg dose) | nih.gov |
| Time to Reach Cmax (Tmax) | ~1.5 hours | nih.gov |
| Apparent Volume of Distribution (Vd/F) | ~40 L | nih.gov |
| Elimination Half-Life (t1/2) | ~9-10 hours | researchgate.netnih.govdrugbank.com |
| Metabolic Clearance Rate (Cl/F) | ~64 mL/min | nih.govdrugbank.com |
| Renal to Fecal Excretion Ratio | 3:1 (for metabolites) | nih.govdrugbank.com |
Note: The data in the table above pertains to the pharmacokinetic properties of unlabeled Dienogest as determined in various studies, often utilizing stable isotope-labeled internal standards for accurate quantification.
Bioanalytical Method Development and Validation for Dienogest 13c2,15n in Biological Matrices
Sample Preparation Strategies for Complex Biological Samples (e.g., plasma, urine, tissue homogenates)
The primary goal of sample preparation is to extract Dienogest (B1670515) and its labeled internal standard from complex biological matrices, removing interfering substances like proteins and phospholipids (B1166683) that can cause matrix effects. ijpsjournal.comnih.gov The choice of technique depends on the matrix, required sensitivity, and throughput.
Commonly employed strategies include:
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. orientjchem.org LLE is effective for cleaning up samples and concentrating the analyte. For Dienogest analysis in human and rat plasma, LLE has been successfully applied using various organic solvents like ethyl acetate (B1210297) or methyl tert-butyl ether. nih.goviosrjournals.orgdongguk.edu The process involves mixing the plasma sample with the organic solvent, separating the layers via centrifugation, and then evaporating the organic layer to concentrate the extract before reconstitution and injection. researchgate.net
Solid-Phase Extraction (SPE): SPE offers higher selectivity and can provide cleaner extracts compared to LLE. ijpsjournal.comorientjchem.org It utilizes a solid sorbent to retain the analyte from the liquid sample, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. Online SPE systems, which integrate sample cleanup directly with the LC-MS/MS analysis, have been used for the high-throughput quantification of Dienogest in human plasma. nih.govnih.gov
Protein Precipitation (PP): This is the simplest and fastest method, involving the addition of an organic solvent (like acetonitrile (B52724) or methanol) or an acid to the sample to precipitate proteins. ijpsjournal.com While rapid, PP provides the least sample cleanup and may lead to more significant matrix effects compared to LLE or SPE. researchgate.net It is often used in high-throughput screening where speed is prioritized over ultimate sensitivity.
Chromatographic Separation Optimization for Labeled and Unlabeled Species
Effective chromatographic separation is crucial for resolving the analyte from endogenous matrix components, thereby reducing ion suppression and improving assay reliability. eijppr.com When using a stable isotope-labeled internal standard like Dienogest-13C2,15N, a primary goal is to achieve co-elution with the unlabeled Dienogest. bris.ac.uk
Co-elution: Because 13C and 15N isotopes have a negligible effect on the physicochemical properties of the molecule, this compound is expected to have virtually the same retention time as unlabeled Dienogest. nih.gov This is a significant advantage over some deuterium-labeled standards, which can sometimes exhibit slight chromatographic separation from the analyte. nih.govscispace.com The complete co-elution of the analyte and the SIL internal standard ensures that both experience the same degree of matrix effect at the exact moment of elution, allowing for the most accurate correction. bris.ac.uk
Column and Mobile Phase Selection: Reversed-phase chromatography is commonly used for the analysis of Dienogest. Various columns have proven effective, including C8, C18, and Phenyl chemistries. nih.goviosrjournals.orgnih.gov The choice of column and mobile phase (typically a mixture of an aqueous buffer like ammonium (B1175870) acetate and an organic solvent like acetonitrile or methanol) is optimized to achieve a sharp peak shape, good retention, and a short run time. nih.goviosrjournals.org
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm) nih.gov | Waters Symmetry C18 (150 x 4.6mm, 3.5µm) iosrjournals.org | ACE C8 nih.gov |
| Mobile Phase | Acetonitrile: 5 mM Ammonium Acetate (70:30, v/v) nih.gov | 0.1% OPA & Acetonitrile (40:60, v/v) iosrjournals.org | Acetonitrile: 0.03 M NH4NO3, pH 5.4 (70:30, v/v) nih.gov |
| Flow Rate | 0.60 mL/min nih.gov | 1.0 mL/min iosrjournals.org | 2.0 mL/min nih.gov |
| Detection | Tandem Mass Spectrometry nih.gov | UV at 214nm iosrjournals.org | UV at 280nm nih.gov |
Method Validation Parameters: Linearity, Accuracy, Precision, and Selectivity
A bioanalytical method must be rigorously validated to ensure its reliability for quantifying Dienogest in the specified biological matrix. Validation is performed according to guidelines from regulatory agencies.
Linearity: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a defined range. For Dienogest, linear ranges such as 1.003–200.896 ng/mL and 5–100 ng/mL have been established in human plasma. nih.govnih.gov
Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. dongguk.edu These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. For Dienogest, methods have demonstrated excellent accuracy (within ±4.0% of nominal values) and precision (coefficient of variation <6.10%). nih.gov
Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In LC-MS/MS, selectivity is achieved by monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode. For Dienogest, the transition m/z 312.30 → 135.30 has been used. nih.gov
| Parameter | Finding 1 | Finding 2 |
|---|---|---|
| Linearity Range | 1.003 - 200.896 ng/mL nih.gov | 5 - 100 ng/mL nih.gov |
| Intra-day Precision (%CV) | <3.97% nih.gov | <10% (RSD) nih.gov |
| Inter-day Precision (%CV) | <6.10% nih.gov | <10% (RSD) nih.gov |
| Accuracy (% Bias) | Within ±4.0% nih.gov | -3.7% to 11.3% nih.gov |
Limits of Detection (LOD) and Quantification (LOQ) for Isotope Tracers
The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For Dienogest, LLOQs around 1-5 ng/mL in plasma have been reported using LC-MS/MS. nih.govnih.gov
For the isotope tracer, this compound, the concepts of LOD and LOQ are not applied in the same way as for the analyte. The internal standard is added to all samples (calibration standards, QCs, and unknown samples) at a fixed, known concentration. This concentration is chosen to be high enough to produce a strong, stable signal in the mass spectrometer, but not so high as to cause detector saturation or introduce unlabeled impurities that could interfere with the analyte at the LLOQ.
Matrix Effects and Internal Standard Normalization Strategies using this compound
Matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix. eijppr.com It can manifest as ion suppression (most common) or enhancement, leading to inaccurate and imprecise results. eijppr.com
This compound is the optimal tool to combat this issue. Because it is chemically identical to the unlabeled analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. researchgate.netbris.ac.uk By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect is normalized. This normalization is a cornerstone of modern quantitative LC-MS/MS bioanalysis. nih.gov The matrix effect should still be formally assessed during method validation by comparing the response of the analyte in a post-extraction spiked matrix sample to its response in a neat solution. uow.edu.au
Stability Assessments of Labeled Dienogest in Biological Samples
Ensuring the stability of both the analyte and its labeled internal standard in the biological matrix is critical for accurate quantification, especially when samples are stored for extended periods before analysis. Stability must be evaluated under various conditions that mimic sample handling and storage.
Key stability assessments include:
Freeze-Thaw Stability: Evaluates the stability after multiple cycles of freezing and thawing.
Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a period that reflects the time samples might be left out during processing.
Long-Term Stability: Determines stability under long-term storage conditions (e.g., -20°C or -80°C) for a duration that meets or exceeds the expected storage time of study samples.
Post-Preparative Stability: Evaluates the stability of the processed samples in the autosampler before injection.
Applications in Preclinical Research and in Vitro Systems
In Vitro Studies on Cellular Uptake and Efflux Mechanisms
In vitro studies utilizing Dienogest-13C2,15N can provide valuable insights into the cellular transport mechanisms governing dienogest (B1670515). By exposing cells to the labeled compound and measuring its intracellular accumulation and subsequent efflux over time, researchers can characterize the involvement of specific transporters. The stable isotope label allows for the precise quantification of intracellular dienogest, distinguishing it from any endogenous substances or background noise during mass spectrometry analysis. Although specific published data detailing cellular uptake and efflux studies specifically with this compound were not found in the provided search results, the principle of using labeled compounds for such investigations is well-established medchemexpress.commedchemexpress.com. These studies typically involve:
Incubation of cells with varying concentrations of the labeled compound.
Measurement of intracellular concentration at different time points using liquid chromatography-mass spectrometry (LC-MS/MS).
Assessment of efflux by transferring cells to a compound-free medium and measuring the disappearance of the labeled compound from the cells or its appearance in the medium.
Using specific transporter inhibitors or cells overexpressing particular transporters to identify the proteins involved in dienogest transport.
Such experiments are crucial for predicting potential drug interactions at the transport level and understanding tissue-specific accumulation or exclusion.
Application in Receptor Binding and Ligand-Target Interaction Studies
Dienogest is known to act as a selective progesterone (B1679170) receptor agonist medchemexpress.comnih.gov. This compound can be employed in in vitro receptor binding assays to characterize the interaction of dienogest with its target receptors. Labeled ligands are commonly used in saturation binding assays to determine receptor density (Bmax) and binding affinity (Kd), and in competition binding assays to assess the affinity of unlabeled compounds medchemexpress.commedchemexpress.comsygnaturediscovery.comnih.govnih.gov.
In a typical receptor binding study using a labeled compound:
Cell membranes or tissue homogenates containing the receptor of interest are incubated with a fixed concentration of the high-affinity labeled ligand (e.g., this compound).
To determine non-specific binding, parallel incubations are performed in the presence of a large excess of unlabeled ligand.
Bound and free labeled ligand are separated, and the amount of bound radioactivity or, in the case of stable isotopes, the amount of labeled compound is quantified using appropriate detection methods like mass spectrometry medchemexpress.commedchemexpress.com.
While the provided searches did not yield specific data on this compound in receptor binding studies, Dienogest's activity at the progesterone receptor has been investigated nih.gov. Labeled dienogest would be a valuable tool to precisely quantify receptor binding and study the kinetics of this interaction, especially in the presence of competing ligands or in different tissue types.
Investigation of Drug-Drug Interactions at the Metabolic Level using Labeled Probes
Dienogest is primarily metabolized by the cytochrome P450 enzyme CYP3A4 nih.govfda.gov. Drug-drug interactions (DDIs) can occur when co-administered drugs affect the activity of metabolic enzymes, leading to altered pharmacokinetics of dienogest. This compound serves as an excellent probe for investigating the metabolic fate of dienogest and assessing the impact of other drugs on its metabolism.
In vitro systems, such as human liver microsomes, hepatocytes, or recombinant enzymes, can be incubated with this compound in the presence and absence of potential interacting drugs. By quantifying the formation of labeled metabolites using mass spectrometry, researchers can determine if a co-administered drug inhibits or induces CYP3A4 activity, thereby affecting dienogest metabolism medchemexpress.commedchemexpress.com.
Similarly, this compound can be used as an internal standard in quantitative mass spectrometry assays to accurately measure the concentration of unlabeled dienogest and its metabolites in samples from DDI studies. This improves the accuracy and reliability of the data obtained.
Mechanistic Research in Animal Models for Pharmacokinetic and Metabolic Characterization
Animal models are crucial for understanding the in vivo pharmacokinetics and metabolism of drug candidates. This compound can be administered to animals, and its absorption, distribution, metabolism, and excretion can be tracked and quantified with high precision using mass spectrometry medchemexpress.commedchemexpress.comfda.govnih.govmdpi.com.
Studies in rats, baboons, dogs, and rabbits have shown that dienogest is rapidly absorbed and extensively metabolized, with metabolites primarily excreted in urine fda.govtga.gov.auhres.ca. By administering this compound, researchers can:
Determine absolute bioavailability by comparing systemic exposure after oral and intravenous administration.
Characterize the rate and extent of absorption.
Investigate tissue distribution by measuring the concentration of the labeled compound in various tissues over time.
Identify and quantify metabolites, providing insights into the metabolic pathways involved medchemexpress.commedchemexpress.com.
Determine excretion routes and rates.
The use of the labeled compound allows for accurate quantification even at low concentrations and helps differentiate metabolites of the administered dose from endogenous compounds. This is particularly important in complex biological matrices and for identifying novel metabolic pathways.
Exploring Tissue-Specific Metabolism and Distribution of this compound
Understanding how a drug is distributed and metabolized in specific tissues is vital for predicting its efficacy and potential for tissue-specific toxicity. This compound is a valuable tool for investigating the tissue distribution and metabolism of dienogest.
Following administration of the labeled compound to animal models, various tissues can be collected at different time points. Mass spectrometry can then be used to quantify the concentration of this compound and its labeled metabolites in tissue homogenates medchemexpress.commedchemexpress.com. This allows researchers to:
Determine tissue-specific uptake and retention.
Assess the extent of metabolism within different organs.
Identify tissue-specific metabolites.
Correlate tissue concentrations with observed pharmacological effects or toxicity in preclinical studies.
Studies on unlabeled dienogest have investigated its effects on endometrial tissue, highlighting the importance of understanding its distribution and activity in target tissues nih.govnih.govnih.govnih.gov. Using this compound would enable more precise quantification of the compound and its metabolites within the endometrium and other relevant tissues, providing a clearer picture of tissue exposure and local metabolism.
The data obtained from these studies contribute significantly to building a comprehensive pharmacokinetic and metabolic profile of dienogest, essential for supporting drug development and understanding its pharmacological activity.
Quantitative Analysis of Isotopic Enrichment and Metabolite Flux
Calculations of Isotopic Enrichment and Atom Percent Excess (APE)
Isotopic enrichment refers to the mole fraction of a specific stable isotope in a molecule, expressed as a percentage isotope.com. For Dienogest-13C2,15N, this means the percentage of molecules containing the two ¹³C atoms and one ¹⁵N atom at their designated positions above the natural abundance of these isotopes isotope.com. Natural abundance of ¹³C is approximately 1.1%, and ¹⁵N is about 0.36% isotope.com.
Atom Percent Excess (APE) is a key metric used in stable isotope tracing studies. It quantifies the increase in the percentage of a specific isotope at a particular atomic position in a molecule or metabolite above its natural abundance. APE is calculated using the following formula:
APE = [(Atom % of Isotope in Enriched Sample) - (Natural Atom % of Isotope)] / 100
The isotopic enrichment of this compound itself is typically provided by the manufacturer, indicating the purity and labeling efficiency of the synthesized compound . For example, a product might be specified as having 98% atom ¹³C and 98% atom ¹⁵N enrichment .
In metabolic studies using this compound, biological samples (e.g., plasma, urine, tissue extracts) are analyzed using mass spectrometry to measure the isotopic composition of dienogest (B1670515) and its metabolites ebi.ac.ukresearchgate.net. The mass spectrometer detects different isotopologues – molecules with the same chemical structure but varying isotopic composition. By comparing the measured isotopic pattern of a metabolite to its expected natural abundance pattern and the pattern of the administered labeled tracer, the incorporation of the stable isotopes from this compound into the metabolite can be determined frontiersin.orgreadthedocs.io.
For a metabolite derived from this compound, the APE of carbon and nitrogen at specific positions can provide information about which parts of the original dienogest molecule were incorporated into the metabolite and the degree of metabolic conversion.
While specific APE data for Dienogest metabolites from research using this compound were not found, the general approach involves:
Measuring the mass spectral isotopic pattern of the metabolite in samples from subjects administered this compound.
Measuring the mass spectral isotopic pattern of the naturally abundant metabolite (from a control sample or by calculation based on elemental composition and natural isotope abundances).
Using mathematical methods, potentially involving deconvolution, to determine the contribution of the labeled tracer to the observed isotopic pattern readthedocs.ionih.gov.
Calculating the Atom Percent Excess for the relevant atoms in the metabolite based on the determined contribution of the labeled isotopes.
Metabolic Flux Analysis (MFA) using Isotopic Labeling Data
Metabolic Flux Analysis (MFA) is a powerful technique that utilizes data from stable isotope tracing experiments to quantify the rates of metabolic reactions within a biological system nih.govmdpi.comcreative-proteomics.com. By administering an isotopically labeled substrate, such as this compound, and measuring the resulting isotopic enrichment in downstream metabolites, researchers can infer the flow of atoms through metabolic pathways frontiersin.orgmdpi.com.
The fundamental principle of MFA is that the isotopic labeling patterns of metabolites are a direct consequence of the metabolic fluxes (reaction rates) in the network mdpi.com. As this compound is metabolized, the ¹³C and ¹⁵N labels are incorporated into its metabolic products. The specific pattern of labeling in each metabolite depends on the metabolic pathways involved in its formation and the relative contributions of different pathways mdpi.com.
Performing MFA with this compound would involve:
Administering this compound to a biological system (e.g., cells, tissue, or potentially in vivo, although in vivo studies are more complex) nih.govfrontiersin.org.
Collecting samples over time.
Extracting and purifying dienogest and its relevant metabolites.
Analyzing the isotopic enrichment of these compounds using mass spectrometry (e.g., LC-MS/MS) ebi.ac.ukresearchgate.netfrontiersin.org. This provides mass isotopomer distribution (MID) data, which is the relative abundance of each isotopologue for a given compound frontiersin.org.
Using the MID data, along with information about the metabolic network and extracellular fluxes (e.g., uptake and excretion rates), to calculate intracellular metabolic fluxes mdpi.com.
MFA can help determine the activity of different metabolic pathways involved in dienogest biotransformation. For instance, if a metabolite can be formed through multiple pathways, the labeling pattern derived from this compound can reveal the relative contribution of each pathway to the formation of that metabolite mdpi.com.
While specific MFA data for Dienogest were not found, the application of this technique with this compound would allow researchers to:
Quantify the rates of specific metabolic reactions involved in dienogest metabolism.
Determine the relative importance of different metabolic routes (e.g., reduction, hydroxylation, conjugation) in the clearance and transformation of dienogest.
Investigate how factors like enzyme activity, disease state, or co-administered drugs affect the metabolic fluxes of dienogest.
Computational Modeling for Pathway Contribution and Turnover Rates
Computational modeling is an integral part of Metabolic Flux Analysis, particularly when dealing with complex metabolic networks. After obtaining isotopic enrichment data from experiments using tracers like this compound, computational models are used to translate this labeling information into quantitative flux values mdpi.comnih.gov.
Modeling approaches for metabolic flux analysis typically involve:
Defining the metabolic network: This requires detailed knowledge of the biochemical reactions involved in the metabolism of the labeled compound and interconnected pathways. For Dienogest, this would include known biotransformation enzymes (e.g., cytochrome P450 enzymes, reductases, transferases) and the reactions they catalyze nih.gov.
Developing a mathematical model: This model represents the metabolic network as a system of equations that describe the flow of isotopes through the network based on reaction stoichiometry and reversibility mdpi.com.
Inputting experimental data: The measured isotopic enrichment data (MID) and any measured extracellular fluxes are fed into the model mdpi.com.
Optimizing fluxes: Computational algorithms are used to find the set of intracellular fluxes that best reproduce the experimentally observed isotopic labeling patterns mdpi.com. This often involves minimizing the difference between the measured and simulated isotopic distributions.
Computational modeling allows for the calculation of metabolic fluxes that cannot be measured directly mdpi.com. For this compound, modeling could help:
Determine the absolute or relative contribution of different enzymes or pathways to the formation of specific metabolites.
Estimate the turnover rates of dienogest and its metabolites within the system.
Identify potential bottlenecks or regulatory points in dienogest metabolism.
Predict the metabolic fate of dienogest under different physiological or pathological conditions.
Compartmental analysis is one type of mathematical modeling used in conjunction with stable isotopes, particularly in whole-body or in vivo studies, to determine rates of transfer and pool sizes of compounds nih.gov. While the search results did not provide specific compartmental models for this compound, this approach could be applied to understand the distribution and metabolism of dienogest in different tissues and organs.
Computational approaches are also used more broadly in drug metabolism to predict transformation products and understand reaction mechanisms researchgate.netliverpool.ac.uk. While this is distinct from MFA for flux quantification, it complements the interpretation of metabolic pathways observed in tracing studies.
Deconvolution of Complex Isotopic Patterns for Metabolic Pathway Mapping
Mass spectrometry data from stable isotope tracing experiments, especially with molecules containing multiple labeled atoms like this compound, can be complex. The measured mass spectrum of a metabolite is a composite of signals from different isotopologues, arising from both the incorporated label and the natural abundance of heavy isotopes (like ¹³C, ¹⁵N, ¹⁸O, ²H) in the rest of the molecule readthedocs.io. Deconvolution of complex isotopic patterns is a mathematical technique used to resolve these overlapping signals and accurately determine the contribution of the administered labeled tracer to the metabolite's isotopic composition readthedocs.ionih.gov.
The process typically involves:
Acquiring high-resolution mass spectral data to distinguish between ions with very similar mass-to-charge ratios (m/z) nih.gov.
Using algorithms to analyze the observed isotopic cluster for a given metabolite.
Subtracting the contribution of natural isotopic abundance from the observed pattern to isolate the signal originating from the incorporated label nih.gov. This often requires knowing the elemental composition of the metabolite.
Determining the mass isotopomer distribution (MID) of the metabolite, which represents the fractional abundance of molecules containing 0, 1, 2, 3, etc., labeled atoms frontiersin.org.
For this compound, a metabolite could potentially incorporate one or both of the ¹³C atoms and the ¹⁵N atom, leading to various labeled isotopologues. For example, a metabolite might be observed with a mass increase corresponding to one ¹³C, two ¹³C, one ¹⁵N, one ¹³C and one ¹⁵N, two ¹³C and one ¹⁵N, etc., in addition to the natural abundance isotopes. Deconvolution techniques help to accurately determine the relative abundance of each of these labeled species readthedocs.ionih.gov.
The resulting MID data is crucial for metabolic pathway mapping. By analyzing the distribution of isotopes within a metabolite and across different metabolites in a pathway, researchers can:
Confirm the structure of metabolites and the specific atoms incorporated from the parent compound.
Trace the flow of label through sequential reactions in a metabolic pathway.
Identify alternative pathways or shunts based on unexpected labeling patterns.
Provide the necessary input data for computational MFA models to quantify fluxes mdpi.com.
Deconvolution software and algorithms are essential tools for processing the large and complex datasets generated in stable isotope tracing experiments, enabling accurate quantification of labeling and subsequent metabolic interpretation nih.gov.
While specific examples of deconvolution applied to Dienogest metabolites were not detailed in the search results, the general principles of isotopic pattern deconvolution are widely applied in metabolomics and flux analysis using stable isotopes to accurately interpret mass spectral data and map metabolic pathways readthedocs.ionih.gov.
Future Directions and Emerging Research Paradigms
Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)
The application of Dienogest-13C2,15N is increasingly being integrated with advanced omics technologies, particularly metabolomics and proteomics. Stable isotope labeling is a fundamental technique in metabolomics for tracing metabolic pathways, identifying metabolites, and quantifying their levels. alfa-chemistry.commusechem.comnih.govmdpi.comnih.govisotope.com By administering this compound, researchers can track the incorporation of the ¹³C and ¹⁵N labels into downstream metabolites, providing a clear signature that distinguishes Dienogest-derived compounds from endogenous molecules. acs.orgmdpi.commpg.de This is crucial for accurately mapping the metabolic network influenced by Dienogest (B1670515). nih.govmdpi.com
In metabolomics, this compound can be used in pulse-chase experiments to study the dynamics of metabolic processes and determine metabolic fluxes related to Dienogest transformation and its impact on endogenous metabolic pathways. nih.govmdpi.comuu.nl The unique mass isotopomer distribution patterns resulting from the ¹³C and ¹⁵N labels allow for the quantitative analysis of metabolic flux, offering insights into the rates of specific enzymatic reactions involved in Dienogest metabolism and its interactions with cellular biochemistry. nih.govmdpi.com
While proteomics primarily focuses on proteins, stable isotope labeling techniques, such as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), have revolutionized quantitative proteomics. iris-biotech.demusechem.comnih.gov Although this compound itself is a small molecule and not directly incorporated into proteins, its use in conjunction with proteomic studies can help elucidate the effects of Dienogest and its metabolites on protein expression and regulation. By observing changes in protein profiles in biological systems exposed to this compound, researchers can correlate metabolic changes with alterations in protein abundance, providing a more comprehensive understanding of the compound's biological effects at a systems level. acs.orgmusechem.com
The combination of stable isotope tracing with untargeted metabolomics approaches can also aid in the identification of unknown metabolites of Dienogest by providing a clear isotopic signature for related compounds within complex biological matrices. mdpi.commpg.de This integration of this compound labeling with advanced omics workflows enables a deeper, more quantitative understanding of its disposition and effects.
Development of Novel Isotopic Labeling Strategies for Enhanced Resolution
Future directions involve the development of novel isotopic labeling strategies utilizing Dienogest to enhance the resolution and depth of metabolic studies. While uniform labeling provides comprehensive information, site-specific labeling of this compound at different positions could offer more granular insights into specific bond cleavages and rearrangements during metabolism. symeres.comchemicalsknowledgehub.comnih.gov This requires sophisticated synthetic routes to precisely incorporate the ¹³C and ¹⁵N isotopes at predefined locations within the Dienogest molecule. nih.gov
Advancements in labeling strategies may also involve the use of combinatorial labeling patterns or the incorporation of additional stable isotopes (e.g., Deuterium (²H), Oxygen-18 (¹⁸O)) alongside ¹³C and ¹⁵N. alfa-chemistry.commusechem.comgoogle.commedchemexpress.comsigmaaldrich.com Multiple labels can provide richer information about complex metabolic transformations and the interplay between different metabolic pathways. For instance, dual or triple labeling could help delineate branching pathways or track the fate of different parts of the Dienogest molecule simultaneously.
Furthermore, novel strategies could focus on in vivo labeling techniques where biological systems (e.g., cell cultures, model organisms) are grown in media containing isotopically labeled precursors that are then incorporated into Dienogest or its metabolites. musechem.commdpi.comnih.gov While direct synthesis of this compound is the primary approach, exploring enzymatic or microbial synthesis routes utilizing labeled substrates could offer alternative or complementary labeling strategies, potentially leading to more cost-effective or regioselective labeling. musechem.com These novel strategies aim to overcome current limitations in metabolite identification and quantification, particularly for low-abundance metabolites or isomers, by providing unique isotopic signatures that improve analytical resolution. nih.govmpg.de
High-Throughput Screening Applications for Metabolic Pathway Modulators
This compound holds significant potential for use in high-throughput screening (HTS) applications aimed at identifying modulators of metabolic pathways relevant to steroid metabolism or conditions treated by Dienogest. uu.nlgoogle.comvanderbilt.edu By using labeled Dienogest as a tracer in cellular or enzymatic assays, researchers can rapidly assess how different compounds or genetic manipulations affect its uptake, metabolism, or the activity of enzymes involved in its biotransformation. uu.nlgoogle.com
HTS platforms can be designed to measure changes in the levels of this compound or its labeled metabolites in response to a library of test compounds. uu.nlgoogle.com This can be achieved using rapid analytical techniques like direct infusion mass spectrometry (DI-MS) or fast chromatography coupled with MS, which are amenable to high-throughput analysis. uu.nl Changes in the isotopic patterns or ratios of Dienogest and its metabolites can indicate whether a tested compound inhibits or activates specific metabolic enzymes or transporters. google.com
This approach can be particularly valuable for identifying potential drug-drug interactions that affect Dienogest metabolism or for discovering novel compounds that modulate steroid hormone pathways. acs.orgiris-biotech.de HTS using this compound allows for the rapid screening of large compound libraries, accelerating the identification of hits that warrant further investigation in more detailed mechanistic studies. uu.nlgoogle.com Furthermore, this can be applied to study the impact of genetic variations on Dienogest metabolism in a high-throughput manner, contributing to personalized medicine approaches.
Advancements in Analytical Instrumentation for Isotopic Tracing
The utility of this compound is intrinsically linked to advancements in analytical instrumentation, particularly mass spectrometry and NMR spectroscopy. Future research will heavily rely on the continued development of more sensitive, higher resolution, and faster analytical platforms. acs.orgalfa-chemistry.commusechem.comsymeres.comiris-biotech.deisotope.commpg.deuu.nlnih.govsigmaaldrich.comresearchgate.netnih.govnih.govresearchgate.netrsc.orgresearchgate.netnih.govresearchgate.net
High-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) MS, is essential for accurately identifying and quantifying this compound and its metabolites based on their precise mass-to-charge ratios and isotopic fine structure. mpg.deuu.nlnih.gov Advancements in HRMS sensitivity will enable the detection of low-abundance metabolites and the analysis of smaller sample sizes.
Improved chromatographic separation techniques, including ultra-high-performance liquid chromatography (UHPLC) and advanced gas chromatography (GC), coupled with MS, are crucial for separating complex mixtures of metabolites and reducing ion suppression effects. uu.nlrsc.orgresearchgate.net The development of new stationary phases and mobile phases can enhance the separation of isomeric metabolites, which is particularly challenging in steroid research.
Isotope ratio mass spectrometry (IRMS) provides highly precise measurements of isotope ratios, which can be used to distinguish between endogenous and exogenous sources of steroids and their metabolites. nih.govresearchgate.netrsc.orgresearchgate.netnih.gov Advancements in IRMS technology, including its coupling with chromatography (GC-IRMS, LC-IRMS), will improve the accuracy and reliability of tracing this compound and its metabolic fate in complex biological samples. rsc.orgresearchgate.netnih.gov
Mass spectrometry imaging (MSI) is an emerging technology that allows for the spatial localization of labeled compounds and their metabolites within tissues. nih.gov Future advancements in MSI sensitivity and spatial resolution could enable researchers to visualize the distribution of this compound and its metabolites in different organs and tissues, providing insights into tissue-specific metabolism and accumulation. nih.gov
NMR spectroscopy, particularly multidimensional NMR, is a powerful tool for determining the structure of metabolites and studying their dynamics and interactions. alfa-chemistry.comsymeres.comnih.govmedchemexpress.com The presence of ¹³C and ¹⁵N labels in this compound enhances NMR analysis, providing detailed information about the molecule's structure and conformation. alfa-chemistry.comsymeres.commedchemexpress.com Future developments in NMR sensitivity and resolution will further facilitate the structural elucidation of Dienogest metabolites, even at low concentrations.
Expanding the Use of this compound as a Mechanistic Probe in Steroid Research
This compound is a powerful mechanistic probe that can be used to expand our understanding of steroid metabolism and action. By tracing the labeled atoms through metabolic pathways, researchers can identify the specific enzymes involved in the biotransformation of Dienogest, determine the sequence of metabolic reactions, and identify novel metabolic routes. acs.orgalfa-chemistry.commusechem.comsymeres.comchemicalsknowledgehub.commusechem.comnih.govmedchemexpress.comresearchgate.netnih.gov
The labeled compound can be used to study the kinetics of enzymatic reactions involved in Dienogest metabolism, providing quantitative data on reaction rates and enzyme activity. symeres.comresearchgate.net This is essential for building accurate models of Dienogest pharmacokinetics and predicting its behavior in different physiological and pathological conditions.
This compound can also be used to investigate the interaction of Dienogest with steroid receptors and other cellular targets. Although the labeling itself does not directly probe binding, tracing the uptake and intracellular distribution of the labeled compound can provide insights into its interaction with cellular components and its mechanism of action at a cellular level. musechem.commusechem.com Studies on Dienogest's interaction with the progesterone (B1679170) receptor and its effects on related pathways can be enhanced by using the labeled compound to monitor its cellular fate. medchemexpress.cnnih.gov
Q & A
Advanced Research Questions
Q. How can researchers mitigate isotopic cross-contamination and matrix effects during LC-MS analysis of Dienogest-13C2,15N in complex biological samples?
- Methodological Answer : Matrix effects are minimized by using solid-phase extraction (SPE) or protein precipitation to remove interfering compounds. Isotopic cross-contamination is reduced by segregating labeled and unlabeled samples during preparation. High-resolution mass spectrometers (e.g., Q-TOF) with mass accuracy <5 ppm can distinguish 13C2,15N-labeled species from isobaric interferences . Regular system suitability tests with blank injections are critical .
Q. What statistical approaches are optimal for interpreting 15N tracer distribution in multi-compartment pharmacokinetic models?
- Methodological Answer : Compartmental modeling using nonlinear mixed-effects (NLME) software like NONMEM or Monolix accounts for inter-individual variability. Isotopic tracer data should be log-transformed to stabilize variance, and Bayesian hierarchical models can integrate prior pharmacokinetic data to improve parameter estimation. Sensitivity analysis (e.g., Sobol indices) identifies parameters most influential on tracer recovery .
Q. How do researchers validate the accuracy of δ15N measurements in this compound when natural abundance varies across biological systems?
- Methodological Answer : Validate measurements using isotope dilution assays with internal standards (e.g., 15N-enriched analogs). For environmental or clinical samples, correct for baseline δ15N using site-specific controls (e.g., unexposed tissues or pre-dose samples). Inter-laboratory comparisons with CRMs (e.g., IAEA-N-1) ensure methodological robustness. Note that species-specific isotopic fractionation (e.g., in microbial metabolism) may require additional corrections .
Data Analysis and Reporting Considerations
- Raw Data Handling : Store raw LC-MS and NMR spectra in open-access formats (e.g., mzML for MS) with metadata documenting instrumental parameters .
- Reproducibility : Include detailed supplementary methods, such as chromatographic gradients and MS ionization settings, following journal guidelines like Beilstein Journal of Organic Chemistry .
- Ethical Reporting : Disclose isotopic impurity levels and batch-to-batch variability in the "Experimental" section. Use scatter plots with error bars to visualize isotopic enrichment trends and ANOVA for group comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
